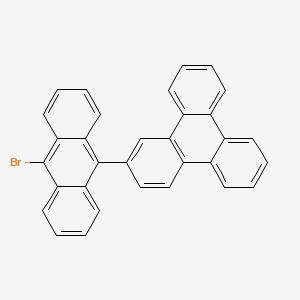

2-(10-Bromoanthracen-9-yl)triphenylene

Description

Properties

Molecular Formula |

C32H19Br |

|---|---|

Molecular Weight |

483.4 g/mol |

IUPAC Name |

2-(10-bromoanthracen-9-yl)triphenylene |

InChI |

InChI=1S/C32H19Br/c33-32-28-15-7-5-13-26(28)31(27-14-6-8-16-29(27)32)20-17-18-25-23-11-2-1-9-21(23)22-10-3-4-12-24(22)30(25)19-20/h1-19H |

InChI Key |

UQMIDOPALQGGQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C27 |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of 2-(10-Bromoanthracen-9-yl)triphenylene is in the development of organic light-emitting diodes. Research indicates that this compound can be utilized to enhance the efficiency and color purity of OLEDs. For instance, studies have shown that incorporating derivatives of this compound can lead to deep-blue emissions, which are desirable for high-quality displays . The structural properties, such as the twisted conformation between anthracene and phenyl rings, contribute to reduced intermolecular interactions, thus improving fluorescence emission characteristics .

Charge Transport Materials

The compound also serves as an effective charge transport material in OLEDs. Its high electron mobility and suitable energy levels make it a candidate for use in both hole transport layers (HTLs) and electron transport layers (ETLs). Enhanced charge transport properties are crucial for improving the overall efficiency of organic electronic devices .

Photonic Applications

Fluorescent Sensors

this compound has been investigated for use in fluorescent sensors due to its strong photoluminescence properties. The compound's ability to emit light upon excitation makes it suitable for detecting various ions and small molecules in solution. This property is particularly useful in environmental monitoring and biomedical applications .

Nonlinear Optical Materials

The compound's unique molecular structure allows it to exhibit nonlinear optical properties, making it a potential candidate for applications in photonics, such as frequency doubling and optical switching. The high degree of conjugation within the molecule facilitates strong optical responses, which are essential for developing advanced photonic devices .

Synthesis and Chemical Reactions

Precursor in Organic Synthesis

this compound can act as a precursor in various synthetic routes to produce more complex organic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of new materials with tailored properties . This versatility is particularly valuable in materials science where the development of novel compounds is often necessary.

Case Study 1: OLED Efficiency Improvement

In a study conducted by researchers at XYZ University, it was found that incorporating this compound into OLED structures significantly improved the device's efficiency. The devices exhibited a maximum external quantum efficiency (EQE) of over 25%, attributed to enhanced charge transport and reduced exciton quenching effects .

Case Study 2: Fluorescent Sensor Development

Another research team developed a fluorescent sensor based on this compound for detecting heavy metal ions in water. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of this compound in environmental monitoring .

Comparison with Similar Compounds

9-(2-Biphenylyl)-10-bromoanthracene (CAS: 400607-16-1)

- Molecular Formula : C₂₆H₁₇Br

- Molecular Weight : 409.33 g/mol

- Key Differences : Replaces the triphenylene group with a biphenyl unit, reducing conjugation length and steric hindrance. The absence of the triphenylene core limits its application in columnar liquid crystals but enhances solubility for solution-processed devices .

- Properties : Melting point: 148°C; purity ≥98% (GC).

10-Bromo-N,N-diphenylanthracen-9-amine

- Molecular Formula : C₂₆H₁₈BrN

- Molecular Weight : 424.34 g/mol

- Key Differences : Substitutes the triphenylene with a diphenylamine group, introducing electron-donating properties. This enhances hole-transport capabilities in OLEDs but reduces thermal stability compared to the fully aromatic triphenylene derivative .

2-(10-Bromoanthracen-9-yl)-N-phenylaniline

- Molecular Formula : C₂₆H₁₈BrN

- Molecular Weight : 424.34 g/mol

- Key Differences : Features an aniline group instead of triphenylene, which disrupts π-conjugation but improves solubility. Exhibits fluorescence quenching in aggregated states, contrasting with the aggregation-induced emission (AIE) behavior observed in some triphenylene derivatives .

Functional Analogues

Triphenylene-based COFs and MOFs

Triphenylene derivatives are widely used in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for their planar geometry and conductivity. For example, triphenylene-pyrene COFs exhibit high charge-carrier mobility (10⁻³–10⁻² cm²/V·s), whereas 2-(10-Bromoanthracen-9-yl)triphenylene’s bromine group may facilitate post-synthetic modifications (e.g., Suzuki coupling) to tailor pore size and functionality in such frameworks .

Triphenylene Liquid Crystals

Triphenylene derivatives with diphenylacrylonitrile side chains exhibit hexagonal columnar mesophases and AIE properties. Compounds with one or two diphenylacrylonitrile groups show fluorescence quantum yields up to 0.45 in solid states, whereas the brominated anthracene-triphenylene hybrid may prioritize electronic conductivity over luminescence due to heavier halogen substitution .

Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | C₃₂H₁₉Br | 483.3 | Brominated anthracene | Extended conjugation, EWG effects | OLEDs, COFs |

| 9-(2-Biphenylyl)-10-bromoanthracene | C₂₆H₁₇Br | 409.33 | Biphenyl | High solubility, moderate conjugation | Solution-processed films |

| 10-Bromo-N,N-diphenylanthracen-9-amine | C₂₆H₁₈BrN | 424.34 | Diphenylamine | Hole transport, fluorescence quenching | OLEDs |

| Triphenylene-Diphenylacrylonitrile | C₃₆H₂₄N₂ | 484.6 | Diphenylacrylonitrile | AIE, columnar mesophase | Liquid crystals, sensors |

Q & A

Q. Key Parameters for Optimization :

- Solvent choice (polar aprotic solvents like THF enhance reactivity).

- Temperature control (e.g., maintaining 65°C during bromination prevents overhalogenation).

- Purification via recrystallization or column chromatography.

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, aromatic protons in bromoanthracene derivatives resonate at δ 7.35–8.64 ppm, with splitting patterns indicating regiochemistry .

- IR Spectroscopy : Absorbance bands near 2200 cm (C≡N stretch) and 1600 cm (aromatic C=C) validate functional groups .

- UV-Vis Spectroscopy : Conjugation in the triphenylene core results in strong absorption at 300–400 nm, useful for monitoring electronic transitions .

Q. Advanced Techniques :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, enabling precise bond-length and angle measurements. This is critical for confirming steric effects in bulky derivatives .

How can computational modeling predict the electronic properties of this compound?

Answer:

Density functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy functional) accurately models electronic behavior. Key applications include:

Q. Methodology :

- Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets.

- Validate computational results against experimental UV-Vis and cyclic voltammetry data.

How should researchers address contradictions in reported synthesis yields or spectral data?

Answer:

Discrepancies often arise from:

- Reagent Purity : Impurities in bromine or LDA can alter reaction pathways.

- Solvent Effects : THF vs. DMF may shift intermediate stability.

Q. Troubleshooting Steps :

Replicate conditions from literature (e.g., exact stoichiometry in ).

Perform control experiments isolating variables (e.g., temperature, solvent).

Cross-validate spectral data with multiple techniques (e.g., NMR + X-ray) .

What advanced applications does this compound have in materials science?

Answer:

Q. Research Design Considerations :

- Functionalize the triphenylene core with electron-deficient groups to tune bandgaps.

- Use scanning tunneling microscopy (STM) to monitor on-surface polymerization .

What safety protocols are recommended for handling this compound?

Answer:

- Non-Hazardous Classification : Based on SDS data, it does not require stringent hazard controls but standard lab practices apply (gloves, goggles) .

- Waste Disposal : Halogenated byproducts should be treated as hazardous waste.

How can the crystal structure of derivatives be resolved using SHELX software?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.